Ceritinib dihydrochloride
Overview
Description
Ceritinib dihydrochloride is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. It is primarily used in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown inadequate clinical response or intolerance to crizotinib . This compound was developed to overcome resistance to first-generation ALK inhibitors and has shown significant efficacy in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceritinib dihydrochloride is synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of a compound with a pyrimidine core structure with an amine derivative, followed by sulfonation and chlorination steps . The final product is obtained through crystallization and purification processes .
Industrial Production Methods
In industrial settings, this compound is produced using batch crystallization techniques. The process involves dissolving the compound in a suitable solvent mixture, followed by pH modification and cooling crystallization . The crystallization process is optimized to produce the desired polymorphic form of ceritinib, which is then filtered, dried, and purified for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Ceritinib dihydrochloride undergoes various chemical reactions, including:
Oxidation: Ceritinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the ceritinib molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ceritinib with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Ceritinib dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying kinase inhibitors and their interactions with ALK.
Biology: Ceritinib is used in cell biology studies to investigate the role of ALK in cell signaling and cancer progression.
Industry: Ceritinib is used in the pharmaceutical industry for the development of targeted cancer therapies.
Mechanism of Action
Ceritinib dihydrochloride exerts its effects by selectively inhibiting the activity of ALK. ALK is a receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation of cancer cells. Ceritinib binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as STAT3. This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Ceritinib dihydrochloride is compared with other ALK inhibitors such as crizotinib, alectinib, and brigatinib:
Crizotinib: The first-generation ALK inhibitor, often used as the initial treatment for ALK-positive NSCLC.
Alectinib: A second-generation ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Brigatinib: Another second-generation ALK inhibitor with a broader spectrum of activity against ALK mutations.
This compound is unique in its ability to overcome resistance to crizotinib and its high efficacy in treating ALK-positive cancers .
Properties
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380575-43-8 | |
Record name | Ceritinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERITINIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.